1-(3,4-Dihydroxyphenyl)-2-(3-nitro-1,2,4-triazol-1-yl)ethanone
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Overview
Description
1-(3,4-Dihydroxyphenyl)-2-(3-nitro-1,2,4-triazol-1-yl)ethanone is a synthetic organic compound that features both a dihydroxyphenyl group and a nitrotriazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-Dihydroxyphenyl)-2-(3-nitro-1,2,4-triazol-1-yl)ethanone typically involves the following steps:
Formation of the Dihydroxyphenyl Intermediate: This can be achieved through the hydroxylation of a phenyl precursor using reagents such as hydrogen peroxide or other oxidizing agents.
Attachment of the Nitrotriazole Group: The nitrotriazole moiety can be introduced via a nucleophilic substitution reaction, where a suitable triazole precursor reacts with the dihydroxyphenyl intermediate under basic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
1-(3,4-Dihydroxyphenyl)-2-(3-nitro-1,2,4-triazol-1-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The dihydroxyphenyl group can be oxidized to form quinones.
Reduction: The nitro group in the triazole ring can be reduced to an amino group.
Substitution: The hydroxyl groups can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin(II) chloride.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amino-triazole derivatives.
Substitution: Ether or ester derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying enzyme activities or as a potential therapeutic agent.
Medicine: Potential use in drug development due to its unique structural features.
Industry: Possible applications in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(3,4-Dihydroxyphenyl)-2-(3-nitro-1,2,4-triazol-1-yl)ethanone would depend on its specific application. For instance:
In biological systems: It may interact with specific enzymes or receptors, leading to inhibition or activation of certain biochemical pathways.
In chemical reactions: It may act as a catalyst or intermediate, facilitating the transformation of other compounds.
Comparison with Similar Compounds
Similar Compounds
1-(3,4-Dihydroxyphenyl)-2-(1,2,4-triazol-1-yl)ethanone: Lacks the nitro group, which may affect its reactivity and applications.
1-(3,4-Dihydroxyphenyl)-2-(3-amino-1,2,4-triazol-1-yl)ethanone: Contains an amino group instead of a nitro group, potentially altering its biological activity.
Uniqueness
1-(3,4-Dihydroxyphenyl)-2-(3-nitro-1,2,4-triazol-1-yl)ethanone is unique due to the presence of both a dihydroxyphenyl group and a nitrotriazole moiety, which confer distinct chemical and biological properties. This combination of functional groups may enhance its utility in various applications compared to similar compounds.
Properties
CAS No. |
672278-69-2 |
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Molecular Formula |
C10H8N4O5 |
Molecular Weight |
264.19 g/mol |
IUPAC Name |
1-(3,4-dihydroxyphenyl)-2-(3-nitro-1,2,4-triazol-1-yl)ethanone |
InChI |
InChI=1S/C10H8N4O5/c15-7-2-1-6(3-8(7)16)9(17)4-13-5-11-10(12-13)14(18)19/h1-3,5,15-16H,4H2 |
InChI Key |
NJYZXVXIVXSMQD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)CN2C=NC(=N2)[N+](=O)[O-])O)O |
solubility |
32.7 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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